molecular formula C27H25NO5 B6502691 3-(3,4-dimethoxyphenyl)-9-(2-ethylphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 929440-58-4

3-(3,4-dimethoxyphenyl)-9-(2-ethylphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No. B6502691
M. Wt: 443.5 g/mol
InChI Key: BEYYMDWGMJPJTR-UHFFFAOYSA-N
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Description

The compound “3-(3,4-dimethoxyphenyl)-9-(2-ethylphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one” is a complex organic molecule. It contains a chromeno[8,7-e][1,3]oxazin-4-one core, which is a type of oxygen-containing heterocycle. This core is substituted with a 3,4-dimethoxyphenyl group and a 2-ethylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The chromeno[8,7-e][1,3]oxazin-4-one core itself is a fused ring system containing oxygen and nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the oxazinone ring and the ether groups in the 3,4-dimethoxyphenyl substituent could potentially be sites of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Safety And Hazards

Without specific safety data, it’s difficult to provide accurate information on the safety and hazards associated with this compound .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include exploring its potential biological or pharmacological activity .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-9-(2-ethylphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c1-4-17-7-5-6-8-22(17)28-14-20-23(33-16-28)12-10-19-26(29)21(15-32-27(19)20)18-9-11-24(30-2)25(13-18)31-3/h5-13,15H,4,14,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYYMDWGMJPJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC(=C(C=C5)OC)OC)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethoxyphenyl)-9-(2-ethylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

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